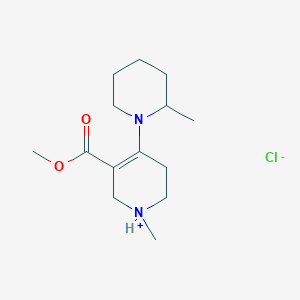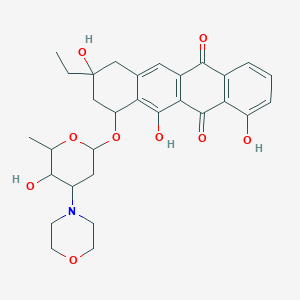
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid, also known as 3'-Oxo-Zeaxanthin, is a carotenoid found in plants and algae. It is a potent antioxidant that has been shown to have various health benefits.
Wirkmechanismus
The mechanism of action of (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is not fully understood. However, it is believed to work by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. It also has anti-inflammatory properties, which can reduce inflammation and prevent chronic diseases.
Biochemical and Physiological Effects
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid has been shown to have various biochemical and physiological effects. It can reduce oxidative stress, inflammation, and DNA damage. It can also improve mitochondrial function, which can enhance energy production in cells. Additionally, it has been shown to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is its potent antioxidant activity. This makes it a valuable tool for studying oxidative stress and its effects on cells. However, one of the limitations is its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid. One of the areas of interest is its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, more research is needed to understand its mechanism of action and its effects on cellular processes. Finally, there is a need for more studies on its safety and toxicity in humans.
In conclusion, (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid is a potent antioxidant with various health benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid can be synthesized from zeaxanthin, a carotenoid found in plants and algae. The synthesis involves the oxidation of zeaxanthin with potassium permanganate, followed by hydrolysis and decarboxylation. The final product is (E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid.
Wissenschaftliche Forschungsanwendungen
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid has been extensively studied for its health benefits. It has been shown to have potent antioxidant activity, which can protect cells from oxidative damage. This makes it a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
108695-25-6 |
|---|---|
Produktname |
(E,E,E)-7-(3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-3-methyl-2,4,6-octatrienoic acid |
Molekularformel |
C11H23NO |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(2E,4E,6E)-7-(4,4-dimethyl-2,3-dihydrochromen-6-yl)-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H24O3/c1-14(12-19(21)22)6-5-7-15(2)16-8-9-18-17(13-16)20(3,4)10-11-23-18/h5-9,12-13H,10-11H2,1-4H3,(H,21,22)/b6-5+,14-12+,15-7+ |
InChI-Schlüssel |
NNROJUAWMZCOPE-ZFWGQPRBSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC2=C(C=C1)OCCC2(C)C |
SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)OCCC2(C)C |
Kanonische SMILES |
CC(=CC(=O)O)C=CC=C(C)C1=CC2=C(C=C1)OCCC2(C)C |
Synonyme |
2,4,6-Octatrienoic acid, 7-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6 -yl)-3-methyl-, (E,E,E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



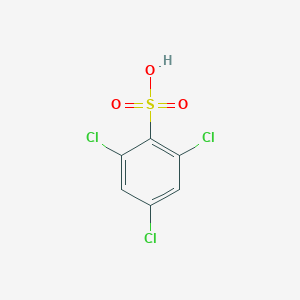
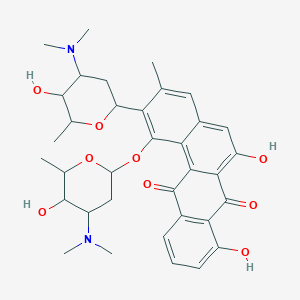



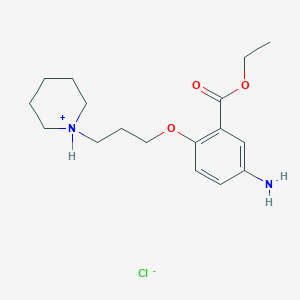
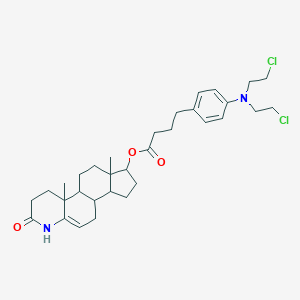
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(E,2R,6S)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B217832.png)


